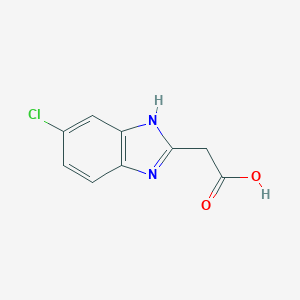

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

説明

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid typically involves the reaction of 5-chloro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Esterification and Anhydride Formation

The carboxylic acid group undergoes esterification and anhydride formation under standard conditions:

- Methyl/Ethyl Ester Synthesis : Reaction with methyl or ethyl chloride in refluxing ethanol yields methyl/ethyl {3-[2-(5-chloro-1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate.

- Anhydride Synthesis : Reacting with benzoyl chloride produces mixed anhydrides.

Amide Formation

The carboxylic acid reacts with amines/hydrazines to form amides, critical for enhancing biological activity:

- Primary Amides : Hydrazine hydrate in ethanol under microwave irradiation (240°C, 10 bar) yields hydrazide derivatives .

- Aryl Amides : Reactions with aniline, nitroaniline, or benzamide produce substituted acetamides.

- Example :

Product Reagent Yield (%) Antibacterial Activity (Zone of Inhibition, mm)* N-Phenylacetamide (AJ) Aniline 65 22 (S. aureus) N-(3-Nitrophenyl)acetamide (AL) 3-Nitroaniline 72 20 (P. aeruginosa)

- Example :

Nucleophilic Substitution at the Benzimidazole Core

The chlorine atom at the 5-position participates in nucleophilic substitution:

- Replacement with Thiols : Reacting with thiourea or thiols generates sulfanyl derivatives .

- Quinoxaline Rearrangement : Under acidic conditions, the benzimidazole core can undergo ring contraction/expansion via quinoxaline intermediates, though this is less common for chloro-substituted derivatives .

Condensation Reactions

The acetic acid side chain facilitates condensations:

- With Glycolic Acid : Forms {3-[2-(5-chloro-1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid (AD) under reflux (4 hr, 82% yield) .

- With Benzene-1,2-diol : Produces hydroxyphenyl ethanone derivatives .

Biological Activity Correlation

Derivatives show enhanced antibacterial properties, linked to electronic effects:

- Electron-Withdrawing Groups (e.g., nitro): Improve activity against Gram-positive bacteria (e.g., AJ: 22 mm zone vs. S. aureus) .

- Electron-Donating Groups (e.g., methoxy): Reduce potency compared to chloro/nitro analogs .

Synthetic Methodologies

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min for hydrazide formation) .

- Conventional Reflux : Standard for ester/amide synthesis (2–5 hr) .

Critical Research Findings

科学的研究の応用

Pharmaceutical Development

Antimicrobial and Anticancer Properties

The compound is being investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of (5-Chloro-1H-benzimidazol-2-yl)acetic acid exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several cancer cell lines.

Case Study: Antimicrobial Activity

A study reported the Minimum Inhibitory Concentration (MIC) values for selected strains:

| Microorganism | MIC (mg/mL) | Method |

|---|---|---|

| Staphylococcus aureus | 0.015 | Broth Microdilution |

| Escherichia coli | 0.030 | Disc Diffusion |

| Pseudomonas aeruginosa | 0.025 | Disc Diffusion |

| Candida albicans | 0.050 | Broth Microdilution |

These results demonstrate the compound's promising antibacterial activity comparable to standard antibiotics like Gentamicin .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines have shown that benzimidazole derivatives, including this compound, possess anticancer properties with IC50 values below 10 mg/mL against liver and breast cancer cell lines .

Biochemical Research

Enzyme Inhibition Studies

This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases and cancer. This inhibition can serve as a therapeutic strategy in drug development.

Agricultural Chemistry

The compound is also being studied for its application in agrochemicals. Its effectiveness against certain pests and diseases makes it a valuable candidate for enhancing crop protection products.

Material Science

In material science, this compound is being investigated for its potential in developing new materials, particularly coatings and polymers that require enhanced durability and chemical resistance .

Analytical Chemistry

This compound serves as a standard in analytical methods, aiding in the detection and quantification of related compounds in various samples. Its unique chemical properties make it suitable for diverse analytical applications .

作用機序

The mechanism of action of (5-Chloro-1H-benzimidazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

類似化合物との比較

Benzimidazole: The parent compound of (5-Chloro-1H-benzimidazol-2-yl)acetic acid, known for its broad range of biological activities.

2-Aminobenzimidazole: A derivative with significant antimicrobial and antifilarial activities.

Omeprazole: A benzimidazole-based drug used to treat peptic ulcers.

Uniqueness: this compound is unique due to the presence of the chloro and acetic acid functional groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and enhance the compound’s potential as a versatile building block in synthetic chemistry .

生物活性

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a benzimidazole derivative recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structural characteristics allow it to interact with various biological targets, influencing multiple biochemical pathways and cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes, proteins, and cellular pathways.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit certain kinases, which are pivotal in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against cancer and other diseases.

- Protein Binding : It binds to proteins involved in DNA replication and repair, affecting cell proliferation and survival.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Glycolysis and TCA Cycle : It can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Furthermore, it affects the tricarboxylic acid (TCA) cycle by modulating key enzymes such as citrate synthase.

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly suppressed tumor growth in mice models. The results indicated a clear dose-dependent relationship where higher doses led to greater tumor inhibition .

- Antimicrobial Efficacy : Research showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved the disruption of bacterial cell wall synthesis and metabolic pathways.

- Fungal Inhibition : In vitro studies revealed that the compound effectively inhibited fungal growth, particularly against strains resistant to conventional antifungals. This suggests its potential as a novel antifungal agent.

特性

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUPGJLPIWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344486 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-32-6 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。